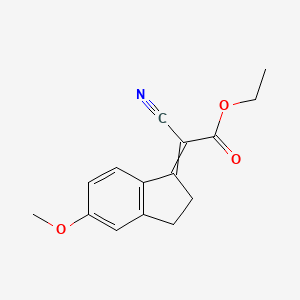
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate typically involves the condensation of ethyl cyanoacetate with 5-methoxy-2,3-dihydroindene-1-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The indene moiety may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog with similar reactivity but lacking the indene moiety.
Methyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate: A closely related compound with a methyl ester group instead of an ethyl ester group.
2-Methoxyethyl cyanoacetate: Another analog with a different ester group.
Uniqueness
This compound is unique due to the presence of the indene moiety, which imparts distinct chemical and physical properties
Biological Activity
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate (CAS No. 80370-84-9) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antioxidant, and analgesic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound features a cyano group and a methoxy-substituted indene moiety, which are crucial for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant effects against various cancer cell lines.
Case Study: In Vivo Evaluation
A notable study investigated the sodium salt form of a related compound in vivo against Ehrlich ascites carcinoma (EAC) cells. The findings demonstrated:
- Reduction in EAC cell volume and count : Treatment led to significant decreases in both parameters.
- Mechanism of Action : The compound induced apoptosis through the upregulation of caspase 3 and downregulation of osteopontin levels, as confirmed by histopathological examinations that showed improved liver and kidney tissues without adverse effects .
Antioxidant Properties
The antioxidant activity of this compound has also been documented. Antioxidants play a critical role in neutralizing free radicals, which can lead to cellular damage and contribute to cancer progression.
Mechanistic Insights
Studies suggest that the compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of cancer therapy, where oxidative stress modulation can enhance treatment efficacy.
Analgesic Effects
The analgesic properties of this compound have been explored in various contexts. Its derivatives have shown promise as pain-relieving agents due to their interaction with pain pathways.
Comparative Analysis
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(17)14(9-16)13-6-4-10-8-11(18-2)5-7-12(10)13/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
QSLSNWSHYYUPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCC2=C1C=CC(=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















